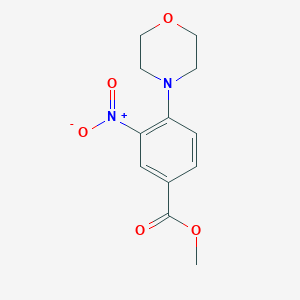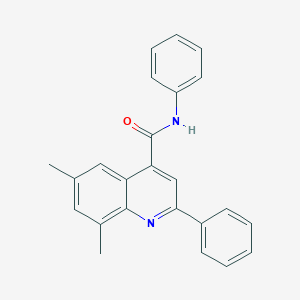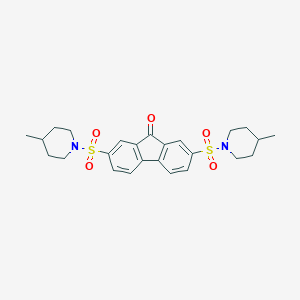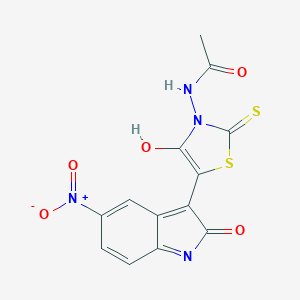![molecular formula C28H27N3O4 B409689 2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL](/img/structure/B409689.png)
2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL is a complex organic compound with the molecular formula C28H27N3O4 and a molecular weight of 469.53 g/mol . This compound is characterized by its intricate structure, which includes a pyrazolo[3,4-c]isoquinoline core, substituted with various functional groups such as ethoxy, dimethoxy, and phenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazolo[3,4-c]isoquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the ethoxy, dimethoxy, and phenyl groups is typically carried out through substitution reactions using reagents such as ethyl iodide, dimethyl sulfate, and phenylboronic acid, respectively.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitro compounds, Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
作用機序
The mechanism of action of 2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, such as signal transduction, apoptosis, and cell proliferation, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar methoxy substitutions.
Mescaline: A naturally occurring compound with a similar methoxy substitution pattern.
Uniqueness
2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL is unique due to its complex structure, which combines multiple functional groups and a pyrazolo[3,4-c]isoquinoline core. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler analogues like 3,4-dimethoxyphenethylamine and mescaline .
特性
分子式 |
C28H27N3O4 |
|---|---|
分子量 |
469.5g/mol |
IUPAC名 |
2-ethoxy-4-(1-ethyl-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)phenol |
InChI |
InChI=1S/C28H27N3O4/c1-5-21-26-19-15-24(33-3)25(34-4)16-20(19)27(17-12-13-22(32)23(14-17)35-6-2)29-28(26)31(30-21)18-10-8-7-9-11-18/h7-16,32H,5-6H2,1-4H3 |
InChIキー |
UZYKOHRWQAATGI-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC(=C(C=C4)O)OCC)OC)OC)C5=CC=CC=C5 |
正規SMILES |
CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC(=C(C=C4)O)OCC)OC)OC)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B409606.png)


![Pentyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B409609.png)
![3-hexyl-1-[(3-methylphenyl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409613.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)-N-phenylacetamide](/img/structure/B409615.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409618.png)


![3-amino-4-(4-methoxyphenyl)-N-(3-methylphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409623.png)
![4-(2-methoxyphenyl)-6-(4-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B409626.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B409627.png)
![2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B409628.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B409629.png)
